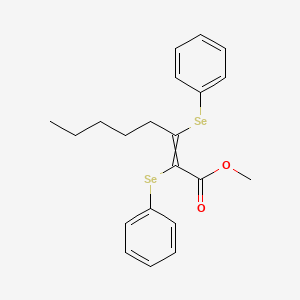
Methyl 2,3-bis(phenylselanyl)oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: is an organic compound that contains selenium atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselenyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the selenium-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3-bis(phenylselanyl)oct-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium periodate, leading to the formation of selenoxide derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride, resulting in the formation of selenide derivatives.
Substitution: The phenylselanyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex selenium-containing compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. Selenium is known to play a role in protecting cells from oxidative damage, and compounds like this compound are investigated for their ability to mimic the activity of natural selenium-containing enzymes.
Industry: In industrial applications, this compound can be used in the development of materials with specific electronic or optical properties due to the presence of selenium atoms.
Wirkmechanismus
The mechanism by which methyl 2,3-bis(phenylselanyl)oct-2-enoate exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and protection against oxidative stress. The compound may also interact with other molecular targets, such as DNA or cell membranes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylselanylazulene: This compound also contains selenium atoms and is used in similar applications, such as organic synthesis and biological research.
3,5-Bis((phenylselanyl)methyl)phenol: Another selenium-containing compound with applications in catalysis and material science.
Uniqueness: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
922525-86-8 |
|---|---|
Molekularformel |
C21H24O2Se2 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
methyl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C21H24O2Se2/c1-3-4-7-16-19(24-17-12-8-5-9-13-17)20(21(22)23-2)25-18-14-10-6-11-15-18/h5-6,8-15H,3-4,7,16H2,1-2H3 |
InChI-Schlüssel |
SJMUFEWMKXSOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


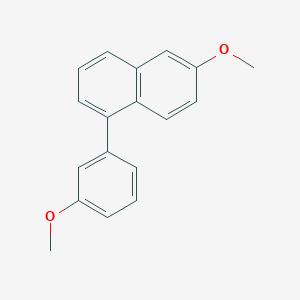
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)

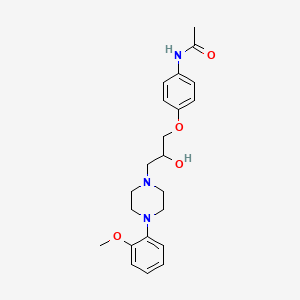

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
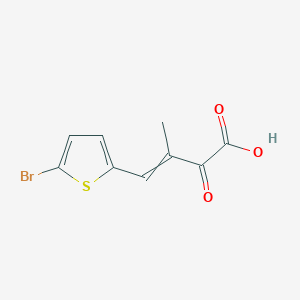
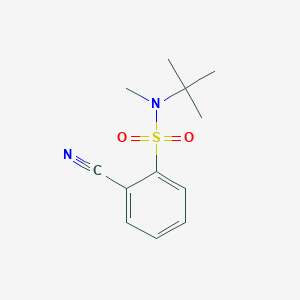
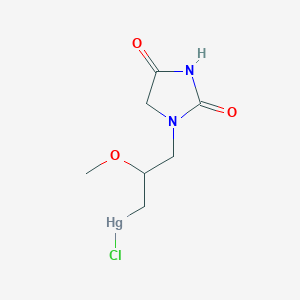
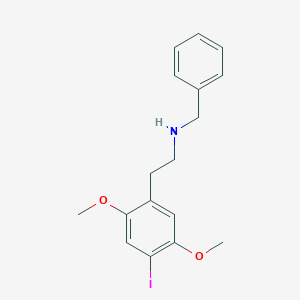
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
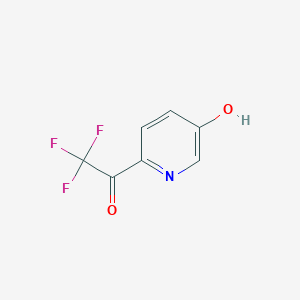
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
